1-(2,3-dihydro-1H-pyrrol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C6H9NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dihydro-1H-pyrrol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(2,3-Dihydro-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Acetylpyrrole: Another pyrrole derivative with similar chemical properties.
Methyl pyrrol-2-yl ketone: Shares structural similarities but differs in functional groups.
2-Pyrrolyl methyl ketone: Similar in structure but with different reactivity.
Uniqueness: Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2,4,6-7H,3H2,1H3 |
InChI Key |
NDLNQXWZJHOQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.